PEG-3 oleamide PEG-3 oleamide
Brand Name: Vulcanchem
CAS No.: 26027-37-2
VCID: VC0148202
InChI: InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO
Molecular Formula: C24H47NO4
Molecular Weight: 413.643

PEG-3 oleamide

CAS No.: 26027-37-2

Cat. No.: VC0148202

Molecular Formula: C24H47NO4

Molecular Weight: 413.643

* For research use only. Not for human or veterinary use.

PEG-3 oleamide - 26027-37-2

Specification

CAS No. 26027-37-2
Molecular Formula C24H47NO4
Molecular Weight 413.643
IUPAC Name (Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide
Standard InChI InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9-
Standard InChI Key MOUZJOLAMBUMFE-KTKRTIGZSA-N
SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO

Introduction

Chemical Structure and Identification

PEG-3 oleamide is chemically defined as (Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide, with the molecular formula C24H47NO4 . This compound represents a polyethylene glycol amide derived from oleic acid, where the "PEG-3" designation indicates the presence of three ethylene oxide units in its structure . Its structural composition features a hydrophobic oleic acid tail connected to a hydrophilic polyethylene glycol head through an amide bond, creating its characteristic amphiphilic properties.

Nomenclature and Identifiers

PEG-3 oleamide is identified through various regulatory and chemical designation systems:

PropertyValue
CAS Number26027-37-2
IUPAC Name(Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide
Molecular FormulaC24H47NO4
Molecular Weight413.6343 g/mol
European Community (EC) Number607-851-2
UNII1R82R14626
InChIKeyMOUZJOLAMBUMFE-KTKRTIGZSA-N

Table 1: Chemical identifiers for PEG-3 oleamide

Physical and Chemical Properties

The physical properties of PEG-3 oleamide reflect its dual hydrophilic-lipophilic nature:

PropertyCharacteristic
Physical StateNot explicitly stated in literature
StereochemistryAchiral
E/Z Centers1
Defined Stereocenters0/0
Optical ActivityNone
Charge0

Table 2: Physical and chemical properties of PEG-3 oleamide

Additionally, mass spectrometry data provides valuable information about the collision cross-section properties of PEG-3 oleamide under various ionization conditions:

Adductm/zPredicted CCS (Ų)
[M+H]+414.35778211.4
[M+Na]+436.33972215.2
[M+NH4]+431.38432221.3
[M+K]+452.31366222.3
[M-H]-412.34322210.5
[M+Na-2H]-434.32517208.5
[M]+413.34995210.3
[M]-413.35105210.3

Table 3: Predicted collision cross-section data for PEG-3 oleamide

Synthesis and Production

PEG-3 oleamide is synthesized through a chemical process that combines oleic acid derivatives with polyethylene glycol chains. The production involves a carefully controlled reaction sequence:

Synthesis Pathway

The industrial synthesis of PEG-3 oleamide typically involves:

  • Production of oleamide from oleic acid and ammonia or an amine

  • Ethoxylation of oleamide using three units of ethylene oxide

  • Purification processes such as distillation to achieve desired purity levels

This synthesis process results in the characteristic structure where the oleic acid component provides the hydrophobic tail and the polyethylene glycol units form the hydrophilic head of the molecule.

Industrial Applications

PEG-3 oleamide finds wide application across multiple industries due to its effective surfactant properties and amphiphilic nature.

Cosmetic Industry Applications

In cosmetics, PEG-3 oleamide serves multiple functional roles:

  • Surfactant - Cleansing: Acts as a surface-active agent to clean skin, hair, and teeth

  • Surfactant - Emulsifying: Facilitates the formation of finely dispersed mixtures of oil and water (emulsions)

The compound appears in various cosmetic formulations:

Product CategoryFunction of PEG-3 Oleamide
Face toners and aftershavesSolvent and solubilizer for active ingredients
Hair tonicsSolubilizer for perfume oils and colorants
Creams and lotionsEmulsifier, consistency enhancer
Hair care productsBinding agent, softening agent, fixative

Table 4: Cosmetic applications of PEG-3 oleamide

Technical Industry Applications

Beyond cosmetics, PEG-3 oleamide serves important functions in technical applications:

  • Industrial coatings: Provides emulsification and stabilization

  • Lubricants: Acts as a surfactant component

  • Other technical formulations requiring emulsifiers or stabilizers

Comparative Analysis with Related Compounds

PEG-3 oleamide belongs to a family of polyethylene glycol-modified oleamides that differ primarily in the number of polyethylene glycol units in their structure.

PEG-Oleamide Family

The Cosmetic Ingredient Review (CIR) has assessed several related compounds that form a functional family with PEG-3 oleamide:

CompoundComparative HydrophilicityFunctional Differences
PEG-2 oleamideLowerMore lipophilic character
PEG-3 oleamideMediumBalance of hydrophilic/lipophilic properties
PEG-4 oleamideMedium-highIncreased water solubility
PEG-5 oleamideHighEnhanced hydrophilicity
PEG-6 oleamideHigherGreater water compatibility
PEG-7 oleamideHigherFurther increased hydrophilicity
PEG-9 oleamideHighestMost hydrophilic in the series

Table 5: Comparison of PEG-oleamides with different chain lengths

The variation in PEG chain length affects the hydrophilic-lipophilic balance of these compounds, which influences their performance characteristics in different applications. Formulators select specific variants based on the required properties for particular formulations.

CompoundStudy TypeKey FindingsReference
PEG-4 Rapeseedamide (60-80% pure)28-day oral toxicity in ratsNOAEL: 15 mg/kg bw/day (males), 150 mg/kg bw/day (females)
PPG-2 Hydroxyethyl Cocamide28-day oral toxicity in ratsNOEL: 15 mg/kg/day, NOAEL: 1000 mg/kg/day
PEG-4 RapeseedamideReproductive/developmental toxicity screeningNOAEL: 500 mg/kg bw/day

Table 6: Toxicological studies on related alkoxylated fatty amides

These studies on structurally similar compounds provide some context for understanding the potential toxicological profile of PEG-3 oleamide, though direct extrapolation should be made with caution.

Regulatory Status

PEG-3 oleamide has been included in regulatory frameworks for cosmetic ingredients:

  • Listed in the Cosmetic Ingredient Review (CIR) assessment of alkoxylated fatty amides

  • Identified with specific regulatory identifiers (CAS, UNII, EC Number)

  • Categorized as a cosmetic surfactant with defined functional roles

Mechanism of Action

The functionality of PEG-3 oleamide derives directly from its amphiphilic molecular structure.

Surface Activity and Emulsification

As a surfactant, PEG-3 oleamide operates through multiple mechanisms:

  • Surface Tension Reduction: The molecule aligns at interfaces between oil and water phases, reducing interfacial tension

  • Emulsification: Facilitates the formation of stable emulsions by orienting its hydrophobic tail toward the oil phase and its hydrophilic head toward the water phase

  • Stabilization: Prevents phase separation in emulsions by creating energetically stable interfacial films

This combination of properties makes PEG-3 oleamide particularly effective in formulations requiring stable emulsification and consistent performance over time.

Current Research and Future Perspectives

While the search results provide limited information on current research specifically focusing on PEG-3 oleamide, its position within the broader class of alkoxylated fatty amides suggests several areas for potential future investigation:

  • Optimization of synthesis methods for improved efficiency and sustainability

  • Development of novel applications leveraging its amphiphilic properties

  • Comprehensive toxicological profiling specific to PEG-3 oleamide

  • Structure-function relationship studies to enhance performance in target applications

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